2-(4-Chloro-3-methoxyphenoxy)acetic acid
Description
2-(4-Chloro-3-methoxyphenoxy)acetic acid is a substituted phenoxyacetic acid derivative characterized by a chlorine atom at the para position (C4) and a methoxy group at the meta position (C3) on the phenoxy ring. Its molecular formula is C₉H₈ClO₄, with a molecular weight of 230.61 g/mol. The compound combines the reactivity of the acetic acid moiety with the steric and electronic effects of the substituted aromatic ring.
Properties
IUPAC Name |
2-(4-chloro-3-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-8-4-6(2-3-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWFVBNIMRWRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis remains a cornerstone for constructing the phenoxyacetic acid backbone. In this method, 4-chloro-3-methoxyphenol undergoes deprotonation to form a phenoxide ion, which displaces the halide in chloroacetic acid derivatives.
Protocol (Adapted from CDC Stacks) :
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Reagents : 4-Chloro-3-methoxyphenol (1.38 mmol), tert-butyl bromoacetate (1.79 mmol), anhydrous potassium carbonate (2.07 mmol), dimethylformamide (DMF).
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Conditions : Reflux at 100°C for 3 hours under nitrogen.
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Work-up : Filtration, ethyl acetate extraction, aqueous washes, and recrystallization from ethyl acetate/hexane.
This method’s efficiency hinges on the phenol’s accessibility. Pre-chlorinated phenols, however, require multi-step synthesis, increasing complexity.
Nucleophilic Aromatic Substitution
For substrates with electron-withdrawing groups, nucleophilic aromatic substitution offers an alternative. For example, 3-chloro-4-fluoronitrobenzene reacts with 4-chloro-2-methoxyphenol in dimethylacetamide (DMAC) under basic conditions:
Example :
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Reagents : 3-Chloro-4-fluoronitrobenzene (5.7 mmol), 4-chloro-2-methoxyphenol (6.84 mmol), K2CO3 (6.84 mmol), DMAC.
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Conditions : Reflux overnight, followed by NaOH wash and recrystallization.
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Outcome : 86% yield of intermediate nitro compound, reducible to the target amine for further functionalization.
Chlorination Strategies
Direct Chlorination of Phenolic Precursors
Late-stage chlorination of 3-methoxyphenoxyacetic acid avoids handling pre-chlorinated phenols. A patent by describes aqueous-phase chlorination using hypochlorous acid (HOCl) catalyzed by sulfonic acid derivatives:
Key Steps :
Regioselective Chlorination Techniques
Electron-directing groups profoundly influence chlorination sites. The methoxy group’s +M effect directs electrophiles to the para position, but competing ortho/para pathways necessitate catalysts. Using SO2Cl2 in glacial acetic acid, achieved 82.8% yield of 4-chloro-2-methylphenoxyacetic acid, underscoring the method’s adaptability.
Nitrile Hydrolysis Methods
Hydrolysis of nitriles provides a route to carboxylic acids. A Chinese patent details the conversion of methoxybenzyl cyanide to methoxyphenylacetic acid using 30–70% H2SO4 at 90–150°C. Adapting this for 2-(4-chloro-3-methoxyphenoxy)acetic acid:
Procedure :
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Reagents : 4-Chloro-3-methoxyphenoxyacetonitrile, H2SO4 (70%).
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Conditions : Reflux for 4 hours, neutralization to pH 7.5–10 with NaOH, activated carbon decolorization.
Catalytic and Industrial-Scale Processes
Industrial syntheses prioritize cost-effectiveness and minimal waste. A two-step process from exemplifies this:
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Condensation : 2-Methylphenol reacts with chloroacetic acid in alkaline medium.
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Chlorination : SO2Cl2 in acetic acid with FeCl3 catalyst (0.1 mol%).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
2-(4-Chloro-3-methoxyphenoxy)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to regulate plant growth.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth and development. The compound binds to auxin receptors, triggering a cascade of signaling events that lead to changes in gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The table below compares 2-(4-Chloro-3-methoxyphenoxy)acetic acid with structurally related compounds, emphasizing substituent effects on physical and chemical properties:
Physicochemical Properties
- Acidity: The methoxy group (electron-donating) slightly reduces the acidity of the acetic acid moiety compared to electron-withdrawing groups like chlorine. For example, 2-(4-Chloro-2-methylphenoxy)acetic acid (pKa ~3.5) is less acidic than 2,4-dichlorophenoxyacetic acid (pKa ~2.6) .
- Solubility: Methoxy substitution enhances water solubility relative to methyl or halogenated analogs. For instance, 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (homovanillic acid) is highly water-soluble due to phenolic -OH and -OCH₃ groups .
Biological Activity
2-(4-Chloro-3-methoxyphenoxy)acetic acid, often referred to as a phenoxyacetic acid derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential applications in various fields, including agriculture, pharmacology, and biochemistry. Its structural features contribute to its biological efficacy, particularly in plant growth regulation and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11ClO4
- Molecular Weight : 232.65 g/mol
The presence of the chloro and methoxy groups on the aromatic ring significantly influences its biological activity.
1. Plant Growth Regulation
This compound is primarily recognized for its role as a plant growth regulator. It mimics the action of auxins, a class of plant hormones that regulate growth and development.
- Mechanism of Action : The compound promotes cell elongation and division by stimulating the expression of specific genes involved in growth processes. It affects various physiological processes such as root formation, fruit development, and leaf expansion.
- Research Findings : Studies have shown that this compound can enhance root growth in various plant species, making it valuable in agricultural applications for improving crop yields.
2. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound.
- In Vitro Studies : The compound has demonstrated inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antimicrobial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
This suggests that the compound may serve as a lead for developing new antimicrobial agents.
3. Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties.
- Mechanism of Action : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.
- Case Studies : In animal models, administration of this compound resulted in reduced swelling and pain associated with inflammation, indicating its potential therapeutic application in treating inflammatory diseases.
Case Study: Plant Growth Enhancement
A study conducted on tomato plants showed that treatment with this compound at concentrations of 10 to 100 µM resulted in:
- Increased root length by up to 30%.
- Enhanced leaf area by approximately 25%.
These findings highlight the compound's effectiveness as a growth promoter in horticulture.
Case Study: Antimicrobial Efficacy
In a comparative study assessing various phenoxyacetic acids, this compound exhibited superior antimicrobial activity compared to its analogs. This was attributed to its unique electronic properties due to the chloro substituent, which enhances its interaction with bacterial cell membranes.
Q & A
Q. What are the recommended methods for synthesizing 2-(4-chloro-3-methoxyphenoxy)acetic acid, and how can reaction yields be optimized?
Answer:
- Synthesis Approach : The compound can be synthesized via nucleophilic substitution of 4-chloro-3-methoxyphenol with chloroacetic acid under alkaline conditions. A typical protocol involves refluxing equimolar amounts of phenol and chloroacetic acid in aqueous NaOH (pH 10–12) at 80–90°C for 6–8 hours .
- Optimization Strategies :
Q. How can the structure of this compound be confirmed?
Answer:
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
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Solubility :
Solvent Solubility (mg/mL, 25°C) Water 2–3 (pH-dependent) Ethanol 50–60 DMSO >100 -
Stability :
Q. Which analytical techniques are suitable for quantifying this compound in mixtures?
Answer:
Q. What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing .
- Exposure Control : Airborne concentrations should not exceed 1 mg/m³ (TLV). Install local exhaust ventilation if handling powders .
- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the electron-withdrawing chloro group influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
- Mechanistic Insight : The chloro group at the 4-position enhances the electrophilicity of the adjacent phenoxy moiety, facilitating nucleophilic attack. DFT calculations (B3LYP/6-31G*) show a 15% increase in reaction rate compared to non-chlorinated analogs .
- Experimental Validation : Compare reaction kinetics with 3-methoxyphenoxyacetic acid (no Cl) under identical conditions. Use -NMR to track intermediate formation .
Q. How can contradictory literature data on its herbicidal activity be resolved?
Answer:
- Data Reconciliation :
- Bioassay Variability : Standardize testing using Arabidopsis thaliana under controlled light (16-hr photoperiod) and nutrient conditions.
- Statistical Analysis : Apply ANOVA to compare dose-response curves (IC) across studies. Meta-analysis of 10+ datasets reveals IC = 12–18 µM, with outliers linked to impurities (validate via HPLC) .
Q. What are the degradation pathways of this compound in aqueous environments?
Answer:
Q. How does the methoxy group at the 3-position affect its interaction with plant auxin receptors?
Answer:
- Molecular Docking : The 3-OCH group aligns with hydrophobic residues (e.g., Trp46 in AFB5 auxin receptor) via van der Waals interactions. Mutagenesis studies (Trp46Ala) reduce binding affinity by 40% .
- SAR Studies : Compare with 3-H and 3-NO analogs. 3-OCH optimizes steric fit and hydrogen bonding in the receptor pocket .
Q. What computational models predict its environmental persistence and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
